Amylmetacresol

Catalog No.
S518845
CAS No.
1300-94-3
M.F
C12H18O
M. Wt
178.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Amylmetacresol

CAS Number

1300-94-3

Product Name

Amylmetacresol

IUPAC Name

5-methyl-2-pentylphenol

Molecular Formula

C12H18O

Molecular Weight

178.27 g/mol

InChI

InChI=1S/C12H18O/c1-3-4-5-6-11-8-7-10(2)9-12(11)13/h7-9,13H,3-6H2,1-2H3

InChI Key

CKGWFZQGEQJZIL-UHFFFAOYSA-N

SMILES

Array

solubility

not soluble

Synonyms

Amylmetacresol

Canonical SMILES

CCCCCC1=C(C=C(C=C1)C)O

The exact mass of the compound Amylmetacresol is 178.1358 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Benzene Derivatives - Phenols - Cresols - Supplementary Records. It belongs to the ontological category of phenols in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Amylmetacresol (AMC) is a substituted phenolic compound (5-methyl-2-pentylphenol) widely procured as an active pharmaceutical ingredient (API) for its dual antimicrobial and local anesthetic properties. Unlike traditional crystalline antiseptics, AMC is a low-melting solid that transitions to a liquid at approximately 24°C, offering high solubility in ethanol, acetone, and lipid matrices [1]. In industrial and pharmaceutical procurement, AMC is prioritized over simpler phenols or generic alcohols because it simultaneously disrupts microbial lipid membranes and blocks voltage-gated sodium channels, eliminating the need to co-formulate separate biocidal and anesthetic agents to achieve symptomatic relief [2].

Substituting Amylmetacresol with baseline phenols or its common co-formulant, 2,4-dichlorobenzyl alcohol (DCBA), fundamentally compromises product performance. Generic phenols require high concentrations to achieve biocidal efficacy, introducing unacceptable toxicity and mucosal irritation [1]. While DCBA is often used alongside AMC, it cannot replace AMC's analgesic function; DCBA is a highly weak sodium channel blocker, whereas AMC is exceptionally potent [2]. Furthermore, replacing AMC with a dedicated local anesthetic like lidocaine shifts the formulation into a more stringent regulatory classification while losing the synergistic, rapid virucidal kinetics that AMC provides [3]. Consequently, AMC is uniquely positioned for formulations requiring immediate, low-toxicity symptomatic pain relief combined with rapid pathogen reduction.

Analgesic Potency via Sodium Channel Blockade

Amylmetacresol provides potent local anesthetic effects by blocking voltage-operated neuronal (NaV1.2) sodium channels. In whole-cell patch-clamp assays, AMC demonstrated an IC50 of 53.6 µM, making it 10 to 20 times more potent than the standard local anesthetic lidocaine. In contrast, its common co-formulant 2,4-dichlorobenzyl alcohol (DCBA) exhibited a much weaker IC50 of 661.6 µM [1].

Evidence DimensionSodium channel blockade (IC50 at -150 mV)
Target Compound Data53.6 µM
Comparator Or BaselineDCBA (661.6 µM) and Lidocaine (baseline)
Quantified DifferenceAMC is ~12x more potent than DCBA and 10-20x more potent than lidocaine.
ConditionsHeterologously expressed NaV1.2 channels in HEK 293 cells in vitro

Justifies the selection of AMC as the primary pain-relieving API in OTC formulations, outperforming both its common co-formulant and standard anesthetics.

Antimicrobial Efficiency and Formulation Volume Reduction

When evaluated for broad-spectrum bactericidal activity, Amylmetacresol exhibits a Rideal-Walker (phenol) coefficient of 250 [1]. This indicates that AMC is 250 times more effective than the historical standard, phenol, against standard microbial strains such as Salmonella typhi.

Evidence DimensionRideal-Walker (Phenol) Coefficient
Target Compound Data250
Comparator Or BaselinePhenol (Coefficient = 1)
Quantified Difference250-fold higher microbicidal efficacy than baseline phenol.
ConditionsStandard microbe suspension test (e.g., Salmonella typhi)

Enables formulators to achieve equivalent biocidal activity using 250 times less active material compared to baseline phenol, drastically reducing toxicity and raw material volume.

Rapid Virucidal Kinetics in Free Form

AMC demonstrates rapid-acting virucidal properties independent of co-formulants. When tested as a free active substance against parainfluenza virus type 3, AMC achieved a 4.18 to 4.56 log10 reduction (mean 4.31 log10) in viral titer within just 1 minute of incubation, compared to negligible reductions in the placebo baseline [1].

Evidence DimensionViral titer reduction (log10)
Target Compound DataMean 4.31 log10 reduction
Comparator Or BaselinePlacebo baseline (0-0.43 log10 reduction)
Quantified Difference>3.8 log10 greater reduction than baseline within 1 minute.
ConditionsIn vitro incubation with parainfluenza virus type 3 for 1 minute

Validates AMC's suitability for fast-acting topical and oral applications where contact time is inherently limited to a few minutes.

Thermal Processing and Physical State Compatibility

AMC is a substituted phenolic derivative with a pentyl group that significantly lowers its melting point to approximately 24°C, allowing it to be processed as a liquid or low-melting solid at room temperature[1]. In contrast, its frequent co-formulant DCBA is a crystalline solid with a melting point of 55-58°C [2]. AMC is also highly soluble in ethanol and lipid matrices.

Evidence DimensionMelting point and physical state
Target Compound Data24°C (Liquid/low-melting solid)
Comparator Or BaselineDCBA (55-58°C, crystalline solid)
Quantified Difference31-34°C lower melting point than DCBA.
ConditionsStandard atmospheric pressure

Dictates distinct manufacturing workflows, as AMC can be incorporated into lipid phases or cold-mixed in liquid formulations without the high-temperature dissolution required for solid APIs.

Dual-Action OTC Pharyngeal Lozenges

Due to its potent sodium channel blocking ability (IC50 = 53.6 µM) and rapid virucidal kinetics (>4.3 log10 reduction at 1 minute), AMC is the optimal API for throat lozenges requiring simultaneous antimicrobial and local anesthetic effects without the regulatory burden of scheduled anesthetics like lidocaine [1],[2].

Low-Toxicity, High-Potency Topical Antiseptics

Leveraging its Rideal-Walker coefficient of 250, AMC is highly suited for topical disinfectants and skin preparations where high microbicidal efficacy must be achieved at very low API concentrations to avoid the mucosal irritation associated with standard phenolic compounds [3].

Lipid-Based and Cold-Mixed Oral Sprays

Because AMC melts at 24°C and exhibits high lipophilicity, it is uniquely suited for cold-processed liquid formulations, oil-based throat sprays, and emulsions where solid crystalline APIs (like DCBA, melting at 55-58°C) might precipitate or require energy-intensive thermal dissolution [3].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

4.4

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

178.135765193 Da

Monoisotopic Mass

178.135765193 Da

Boiling Point

258

Heavy Atom Count

13

Appearance

Solid powder

Melting Point

24
24.0 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

05W904P57F

GHS Hazard Statements

Aggregated GHS information provided by 46 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H314 (15.22%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H361 (15.22%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
H410 (13.04%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Sore throat, minor mouth and throat infections,,.

Pharmacology

The mixture of amylmetacresol throat lozenge medications markedly reduces the infectivity of certain infectious viruses in the throat and in cough droplets, thus reducing opportunities for person-to-person transmission [L2571]. In addition, it relieves symptoms of sore throat/irritation of the throat [A32773], [A32774]. Amylmetacresol is thought to inhibit the inflammatory and pain mediators that are involved in the inflammation of the mouth and throat mucous membranes, as well as the sore throat [L2573].

Mechanism of Action

The mechanism of virucidal action is not fully elucidated, however it is suggested that denaturation of external protein spikes, a pH-induced rearrangement of the tertiary structure of attachment proteins, or a selective effect on viral lipid membranes/protein–lipid interaction is responsible for this action. Amylmetacresol is an antibacterial and antiviral agent, and blocks voltage-gated Na channels in a local anesthetic-like manner.

Pictograms

Health Hazard Environmental Hazard Irritant

Corrosive;Irritant;Health Hazard;Environmental Hazard

Other CAS

1300-94-3

Absorption Distribution and Excretion

Rapidly absorbed and eliminated.

Wikipedia

Amylmetacresol

Dates

Last modified: 08-15-2023
1: Foadi N, de Oliveira RC, Buchholz V, Stoetzer C, Wegner F, Pilawski I, Haeseler G, Leuwer M, Ahrens J. A combination of topical antiseptics for the treatment of sore throat blocks voltage-gated neuronal sodium channels. Naunyn Schmiedebergs Arch Pharmacol. 2014 Oct;387(10):991-1000. doi: 10.1007/s00210-014-1016-y. Epub 2014 Jul 12. PubMed PMID: 25012093.
2: McNally D, Shephard A, Field E. Randomised, double-blind, placebo-controlled study of a single dose of an amylmetacresol/2,4-dichlorobenzyl alcohol plus lidocaine lozenge or a hexylresorcinol lozenge for the treatment of acute sore throat due to upper respiratory tract infection. J Pharm Pharm Sci. 2012;15(2):281-94. PubMed PMID: 22579007.
3: Thompson A, Reader S, Field E, Shephard A. Open-label taste-testing study to evaluate the acceptability of both strawberry-flavored and orange-flavored amylmetacresol/2,4-dichlorobenzyl alcohol throat lozenges in healthy children. Drugs R D. 2013 Jun;13(2):101-7. doi: 10.1007/s40268-013-0012-x. PubMed PMID: 23588685; PubMed Central PMCID: PMC3689904.
4: Shephard A, Zybeshari S. Virucidal action of sore throat lozenges against respiratory viruses parainfluenza type 3 and cytomegalovirus. Antiviral Res. 2015 Nov;123:158-62. doi: 10.1016/j.antiviral.2015.09.012. Epub 2015 Sep 25. PubMed PMID: 26408353.
5: Thomas MJ. ACP Journal Club. Amylmetacresol and 2, 4-dichlorobenzyl alcohol lozenges were better than placebo lozenges for relief of acute sore throat. Ann Intern Med. 2010 Aug 17;153(4):JC2-6. doi: 10.7326/0003-4819-153-4-201008170-02006. PubMed PMID: 20713785.
6: Buchholz V, Leuwer M, Ahrens J, Foadi N, Krampfl K, Haeseler G. Topical antiseptics for the treatment of sore throat block voltage-gated neuronal sodium channels in a local anaesthetic-like manner. Naunyn Schmiedebergs Arch Pharmacol. 2009 Aug;380(2):161-8. doi: 10.1007/s00210-009-0416-x. Epub 2009 Apr 15. PubMed PMID: 19367399.
7: McNally D, Simpson M, Morris C, Shephard A, Goulder M. Rapid relief of acute sore throat with AMC/DCBA throat lozenges: randomised controlled trial. Int J Clin Pract. 2010 Jan;64(2):194-207. doi: 10.1111/j.1742-1241.2009.02230.x. Epub 2009 Oct 22. PubMed PMID: 19849767.
8: Wade AG, Morris C, Shephard A, Crawford GM, Goulder MA. A multicentre, randomised, double-blind, single-dose study assessing the efficacy of AMC/DCBA Warm lozenge or AMC/DCBA Cool lozenge in the relief of acute sore throat. BMC Fam Pract. 2011 Feb 18;12:6. doi: 10.1186/1471-2296-12-6. PubMed PMID: 21332976; PubMed Central PMCID: PMC3050701.
9: Tan TW, Chen BC, Tan HL, Chang CM. Effectiveness of amylmetacresol and 2,4-dichlorobenzyl alcohol throat lozenges in patients with acute sore throat due to upper respiratory tract infection: a systematic review protocol. JBI Database System Rev Implement Rep. 2017 Apr;15(4):862-872. doi: 10.11124/JBISRIR-2016-003034. Review. PubMed PMID: 28398972.
10: Oxford JS, Leuwer M. Acute sore throat revisited: clinical and experimental evidence for the efficacy of over-the-counter AMC/DCBA throat lozenges. Int J Clin Pract. 2011 May;65(5):524-30. doi: 10.1111/j.1742-1241.2011.02644.x. Review. PubMed PMID: 21489076.
11: Morokutti-Kurz M, Graf C, Prieschl-Grassauer E. Amylmetacresol/2,4-dichlorobenzyl alcohol, hexylresorcinol, or carrageenan lozenges as active treatments for sore throat. Int J Gen Med. 2017 Feb 28;10:53-60. doi: 10.2147/IJGM.S120665. eCollection 2017. PubMed PMID: 28280379; PubMed Central PMCID: PMC5339006.
12: Weckmann G, Hauptmann-Voß A, Baumeister SE, Klötzer C, Chenot JF. Efficacy of AMC/DCBA lozenges for sore throat: A systematic review and meta-analysis. Int J Clin Pract. 2017 Oct;71(10). doi: 10.1111/ijcp.13002. Epub 2017 Sep 4. Review. PubMed PMID: 28869700.

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